
1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves multi-step chemical processes. For example, Khalid et al. (2013) describe the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine through a series of reactions starting with the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions (Khalid et al., 2013). Such methods highlight the complexity and versatility in synthesizing sulfonamide derivatives with varied substitutions, which could be applicable to our compound of interest.
Molecular Structure Analysis
The crystal structure of related compounds provides insights into their molecular geometry and interactions. For instance, Girish et al. (2008) studied the crystal structure of a toluene-sulfonyl piperidine derivative, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, with both inter and intramolecular hydrogen bonds contributing to the stability of the crystal structure (Girish et al., 2008). This detailed analysis aids in understanding the structural aspects of sulfonamide piperidine derivatives.
Chemical Reactions and Properties
The chemical behavior of sulfonamide derivatives, including reactions and interactions, is crucial for their potential applications. Vinaya et al. (2009) explored the antimicrobial activity of benzhydryl-sulfonyl piperidine derivatives, indicating the role of the sulfonamide moiety and the piperidine ring in biological activity (Vinaya et al., 2009). Such studies suggest that specific chemical modifications can enhance the biological efficacy of these compounds.
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystal structure, is essential for the practical application of these compounds. The detailed crystallographic analysis, as performed by Prasad et al. (2008) for a related sulfonamide derivative, helps in elucidating these properties and their implications for compound stability and reactivity (Prasad et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are vital for determining the applications of these compounds in synthesis and drug design. Research by Golub and Becker (2015) on the methoxylation of piperidine derivatives underlines the influence of substituents on the reactivity of the molecule (Golub & Becker, 2015), which is critical for designing compounds with desired chemical properties.
科学的研究の応用
Therapeutic Applications
- Type II Diabetes Treatment : Derivatives of 1,2,4-triazoles, including compounds structurally similar to "1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine", have been synthesized and found to be potent inhibitors of α-glucosidase enzyme, with potential as new drug candidates for treating type II diabetes (Aziz ur-Rehman et al., 2018).
Antimicrobial Activity
- Pathogens in Tomato Plants : Certain piperidine derivatives exhibit significant potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (K. Vinaya et al., 2009).
- Antibacterial and Antitubercular Agents : Novel analogues based on a triazole-thione core, structurally related to the query compound, have shown significant activity against Mycobacterium tuberculosis (R. Rishikesan et al., 2021).
Structural and Electronic Properties
- Anticonvulsant Drugs : Studies on the crystal structures of anticonvulsant compounds related to the query compound provide insights into their structural and electronic properties, which are important for their pharmacological effects (Guy Georges et al., 1989).
Other Applications
- Plant Ecosystem Health : Compounds with structures incorporating elements of the query compound have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).
- Antifungal Activity : Novel amalgamations of triazoles, piperidines, and thieno pyridine rings, related to the query compound, have shown interesting antifungal activity, particularly against strains like Aspergillus flavus and Aspergillus niger (Sunil N Darandale et al., 2013).
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-8-4-11(5-9-18)19-16-6-7-17-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWYPKQLWGXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

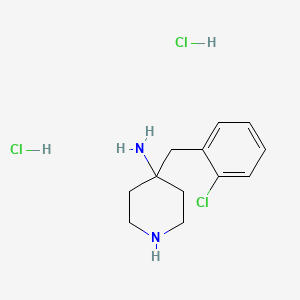
![N-butyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2494468.png)
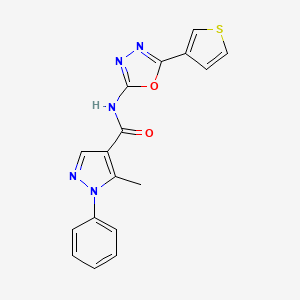
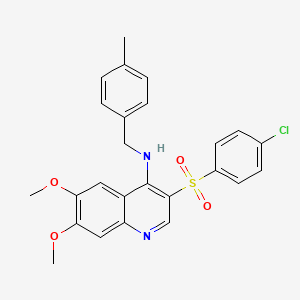
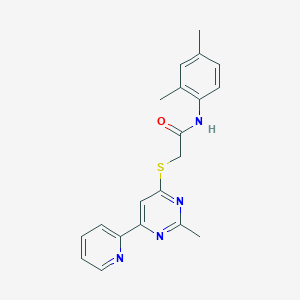
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)
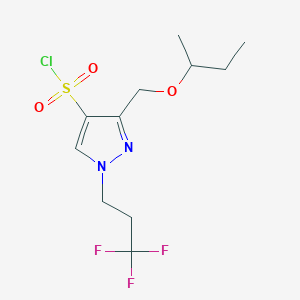

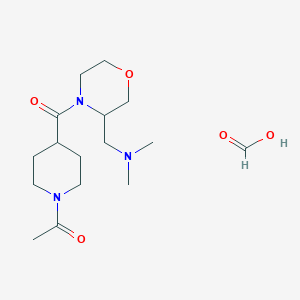
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)